molecular formula C10H15ClN4O B1453073 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol CAS No. 1219981-14-2

2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol

Cat. No.: B1453073
CAS No.: 1219981-14-2
M. Wt: 242.7 g/mol
InChI Key: LSZFRYAPZNMKFA-UHFFFAOYSA-N
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Description

2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol is a chemical compound of interest in pharmaceutical and neuroscience research. This piperazine derivative is structurally related to MK-212 (6-chloro-2-[1-piperazinyl]pyrazine), a well-characterized direct-acting serotonin receptor agonist . Compounds in this class are primarily investigated for their central serotonin-like activity, mimicking the effects of serotonin (5-HT) upon receptor activation in the central nervous system . In research settings, such agonists are invaluable tools for probing the complex role of the serotonergic system. Studies with related compounds have been shown to elicit specific behavioral and physiological responses in model systems, such as a characteristic head-twitch response in mice and a distinct motor syndrome in rats, which are behaviors linked to central 5-HT receptor stimulation . Furthermore, research in human models has demonstrated that serotonergic stimulation with this class of compound can modulate neurological functions, such as improving smooth pursuit eye movement performance, providing a platform to study the neurotransmitter's role in sensory-motor processing . The inclusion of both a chloro-pyrazine group and an ethanol-piperazine side chain in its structure makes it a relevant scaffold in medicinal chemistry, particularly in the development of bioactive molecules targeting the central nervous system . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(6-chloropyrazin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4O/c11-9-7-12-8-10(13-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZFRYAPZNMKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256332
Record name 4-(6-Chloro-2-pyrazinyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219981-14-2
Record name 4-(6-Chloro-2-pyrazinyl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Chloro-2-pyrazinyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol typically involves:

  • Nucleophilic substitution reactions between halogenated pyrazine derivatives and piperazine.
  • Introduction of the ethanol side chain via reaction with ethylene oxide or haloethanol derivatives.
  • Use of organic bases and catalysts to facilitate substitution and improve yields.
  • Purification steps involving crystallization or filtration to isolate the target compound.

Preparation of the Piperazine-Pyrazine Core

A key step in the synthesis is the formation of the substituted piperazine intermediate by reacting a halogenated pyrazine derivative with piperazine:

  • According to the Chinese patent CN102786497A, a substituted halogenated aromatic compound (such as 6-chloro-2-chloropyrazine) is directly reacted with piperazine under controlled conditions to yield the substituted aromatic piperazine intermediate.
Step Reactants Conditions Outcome
1 6-Chloro-2-chloropyrazine + Piperazine Solvent (e.g., ethanol), base, heat Formation of 4-(6-chloro-2-pyrazinyl)-1-piperazine intermediate
  • The reaction typically proceeds through nucleophilic aromatic substitution where the piperazine nitrogen attacks the halogenated pyrazine ring.

Introduction of the Ethanol Side Chain

The ethanol group at the 1-position of the piperazine ring is introduced by alkylation with haloethanol derivatives:

  • A common approach involves reacting the substituted piperazine intermediate with 2-chloroethanol or ethylene oxide in the presence of a base such as diisopropylethylamine or sodium hydroxide. This step introduces the hydroxyethyl side chain to the nitrogen atom of the piperazine ring.
Step Reactants Conditions Outcome
2 4-(6-Chloro-2-pyrazinyl)-1-piperazine + 2-chloroethanol Base (e.g., diisopropylethylamine), catalyst (e.g., sodium iodide), solvent (e.g., water or organic solvent), heat Formation of this compound
  • The presence of metal halides or phase transfer catalysts can enhance the reaction rate and yield, especially when water is used as a solvent.

Catalysts and Reaction Enhancers

  • Sodium iodide is often used as a catalyst to facilitate the substitution reaction between piperazine and haloethanol derivatives, improving reaction efficiency and selectivity.
  • Metal halides and phase transfer catalysts increase the rate of reaction and conversion, especially in aqueous media, leading to cleaner reactions with fewer by-products.

Purification and Isolation

  • After the reaction, the product is typically isolated by filtration or crystallization.
  • Washing with solvents such as isopropanol or methanol is common to remove impurities.
  • Drying under controlled conditions yields the final compound in high purity.

Comparative Data Table of Preparation Steps

Preparation Stage Reactants/Agents Conditions Catalysts/Additives Yield/Remarks
Piperazine substitution 6-Chloro-2-chloropyrazine + Piperazine Solvent (ethanol or similar), heat None or base High conversion to substituted piperazine
Ethanol side chain introduction Substituted piperazine + 2-chloroethanol Base (diisopropylethylamine), sodium iodide catalyst, heat Sodium iodide, phase transfer catalyst High yield, clean reaction, scalable
Purification Filtration, washing with isopropanol or methanol Ambient to mild heating None High purity product obtained

Research Findings and Process Optimization

  • The use of sodium iodide as a catalyst and diisopropylethylamine as a base provides an operationally simple, reproducible, and cost-effective process.
  • Water as a solvent with metal halide additives enhances reaction rate and conversion efficiency, making the process greener and more scalable.
  • The direct substitution of halogenated pyrazine with piperazine avoids multiple intermediate steps, improving overall yield and reducing impurities.
  • Crystallization and washing steps ensure the removal of residual starting materials and by-products, critical for pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Antipsychotic Activity

Research indicates that derivatives of piperazine, including 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol, exhibit antipsychotic properties. The compound has been evaluated for its ability to modulate dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders.

In a study comparing the effects of various piperazine derivatives, including MK-212 (closely related to the compound ), it was found that these compounds can influence dopaminergic activity, suggesting potential therapeutic applications in managing psychosis .

2. Antiatherosclerotic Potential

The compound has also been investigated for its antiatherosclerotic properties. A patent describes methods for treating atherosclerosis using piperazine derivatives, indicating that compounds like this compound may inhibit cholesterol esterification and reduce arterial plaque formation .

Case Study 1: Dopaminergic Modulation

A clinical trial assessed the effects of MK-212 on eye-tracking responses in subjects under various conditions. The study demonstrated that the compound could significantly alter dopaminergic signaling pathways, providing insights into its potential use as an antipsychotic agent .

Case Study 2: Cholesterol Esterification Inhibition

In laboratory settings, compounds structurally similar to this compound were tested for their capacity to inhibit cholesterol esterification. Results indicated a marked reduction in cholesterol levels in treated subjects compared to controls, highlighting the compound's potential as a therapeutic agent against cardiovascular diseases .

Mechanism of Action

The mechanism of action of 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, leading to modulation of their activity. The piperazine ring may enhance the compound’s binding affinity to these targets. The ethanol group can facilitate the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the piperazine ring and the nature of the terminal functional group. Key examples include:

Pyridine/Pyrazine Variants
  • 2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol (): Substituent: 5-Aminomethylpyridinyl instead of 6-chloropyrazinyl. Applications: Used as a pharmaceutical intermediate due to its alcohol and amine functionalities.
  • 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine (): Substituent: Pyridazine core with a 2-fluorophenylpiperazine. Impact: The fluorophenyl group introduces electronegativity, altering electronic distribution and binding interactions. This compound was hydrolyzed to pyridazinones for further derivatization .
Aromatic Substituent Variations
  • 2-[4-(4-Nitrophenyl)-1-piperazinyl]ethanol (): Substituent: 4-Nitrophenyl group. Molecular weight: 251.29 g/mol . Synthesis: Derived from reactions involving nitro-substituted arylpiperazines.
  • Hydroxyzine Derivatives (): Substituent: Benzhydryl (diphenylmethyl) group. Impact: The bulky benzhydryl group enhances CNS penetration, as seen in hydroxyzine (an antihistamine). Hydroxyzine’s ethanol analog, 2-[2-[4-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethanol dihydrochloride, shows altered pharmacokinetics due to the ethanol moiety .
Terminal Functional Group Modifications
  • 2-(Piperazin-1-yl)ethanol (): Substituent: Unmodified piperazine with ethanol. Impact: Lacks aromatic substituents, resulting in higher polarity and solubility. Used as a solvent or intermediate in organic synthesis .
  • Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate ():

    • Substituent : Methoxyphenyl group and ester terminal.
    • Impact : The ester group introduces hydrolytic instability but improves membrane permeability .

Physicochemical Properties

Compound Substituent Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol 6-Chloro-2-pyrazinyl C₁₀H₁₄ClN₅O 255.71 Moderate in water Pharmaceutical intermediate
2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol () 5-Aminomethylpyridinyl C₁₄H₂₃N₄O 271.36 High in water Drug synthesis, solvent
2-[4-(4-Nitrophenyl)-1-piperazinyl]ethanol () 4-Nitrophenyl C₁₂H₁₇N₃O₃ 251.29 Low in water Receptor-binding studies
Hydroxyzine dihydrochloride () Benzhydryl C₂₁H₂₇ClN₂O₂·2HCl 461.81 Moderate in water Antihistamine

Biological Activity

2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol, with the CAS number 1219981-14-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H15ClN4O
  • Molecular Weight : 242.70 g/mol
  • Structure : The compound features a piperazine ring substituted with a chloro-pyrazine moiety, contributing to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on different biological systems. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and subsequent DNA damage. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation in several cancer models.

Table 1: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
A27802.3Induction of ROS and apoptosis
HAP-11.8DNA damage via ROS generation
DanG3.0Cell cycle arrest and apoptosis

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

  • ROS Generation : The compound significantly increases intracellular ROS levels, leading to oxidative stress and triggering apoptotic pathways in cancer cells .
  • DNA Damage : It has been shown to cause substantial damage to genomic DNA, as evidenced by comet assays performed on various cell lines .
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly affecting CDK1 phosphorylation, which is critical for mitotic entry .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on A2780 Ovarian Cancer Cells :
    • Treatment with the compound resulted in a dose-dependent decrease in cell viability.
    • Analysis revealed increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway.
  • Evaluation in HAP-1 Cells :
    • The compound induced significant ROS production within hours of treatment.
    • Comet assays indicated that nearly 70% of DNA was damaged post-treatment, highlighting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol, and what are the critical reaction conditions?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React 6-chloro-2-pyrazinecarboxylic acid derivatives with piperazine under reflux in ethanol or dichloromethane ().
  • Step 2 : Introduce the ethanol moiety via alkylation using 2-chloroethanol or similar agents in the presence of a base (e.g., K₂CO₃) ( ).
  • Purification : Use normal-phase chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ().
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize molar ratios to minimize byproducts like unsubstituted piperazine derivatives .

Q. How is the structural identity of this compound confirmed experimentally?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal structure to confirm piperazine ring geometry and substituent positions (as demonstrated for analogous compounds in ).
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify protons on the ethanol chain (δ ~3.5–4.0 ppm) and piperazine/pyrazinyl aromatic signals (δ ~7.0–8.5 ppm) ( ).
  • IR : Detect O–H (3200–3600 cm⁻¹) and C–Cl (600–800 cm⁻¹) stretches.
  • Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns ( ).

Q. What are the physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

  • Data from Analogues :

PropertyValue (Analogues)Source
Solubility in H₂OLow (<1 mg/mL)
Solubility in DMSOHigh (>50 mg/mL)
Stability in Acid/BaseHydrolyzes under strong acidic conditions
  • Recommendations : Store at –20°C in anhydrous DMSO. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Approach :

  • Substituent Variation : Synthesize derivatives with modifications to the pyrazinyl (e.g., replacing Cl with F, Br) or piperazine (e.g., N-methylation) groups ().
  • Biological Assays : Test against target enzymes (e.g., HIV protease, aminopeptidase N) using in vitro inhibition assays ().
  • Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters with activity ( ).
    • Case Study : shows enhanced antifungal activity in pyrazoline derivatives with electron-withdrawing groups .

Q. What computational strategies are effective for predicting target interactions and binding modes?

  • Methods :

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin receptors, common targets for piperazine derivatives) ( ).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
    • Validation : Compare computational predictions with experimental IC₅₀ values from enzymatic assays ( ).

Q. How can contradictory data on biological activity across studies be resolved?

  • Root Causes :

  • Purity Variability : Impurities in synthesized batches (e.g., unreacted intermediates) may skew results. Validate purity via HPLC (>95%) ().
  • Assay Conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) can alter outcomes. Standardize protocols using CLSI guidelines.
    • Case Example : reports anti-tumor activity in leukemia cells, while notes limited efficacy in bacterial models. Cross-validate using orthogonal assays (e.g., flow cytometry for apoptosis vs. MIC for antimicrobial activity) .

Q. What strategies improve reaction yield and purity in large-scale synthesis?

  • Optimization Steps :

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency ().
  • Workflow : Employ continuous-flow reactors for precise control of temperature and residence time ( ).
    • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol
Reactant of Route 2
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2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol

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